Fenarimol

Catalog No.
S527853
CAS No.
60168-88-9
M.F
C17H12Cl2N2O
M. Wt
331.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenarimol

CAS Number

60168-88-9

Product Name

Fenarimol

IUPAC Name

(2-chlorophenyl)-(4-chlorophenyl)-pyrimidin-5-ylmethanol

Molecular Formula

C17H12Cl2N2O

Molecular Weight

331.2 g/mol

InChI

InChI=1S/C17H12Cl2N2O/c18-14-7-5-12(6-8-14)17(22,13-9-20-11-21-10-13)15-3-1-2-4-16(15)19/h1-11,22H

InChI Key

NHOWDZOIZKMVAI-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)(C3=CN=CN=C3)O)Cl

solubility

Soluble in DMSO

Synonyms

alpha-(2-chlorophenyl)-alpha-(4-chlorophenyl)-5-pyrimidinemethanol, fenarimol, Rubigan 12 RC, Rubigan-4

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)(C3=CN=CN=C3)O)Cl

The exact mass of the compound Fenarimol is 330.0327 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. It belongs to the ontological category of tertiary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Fenarimol is a systemic fungicide belonging to the pyrimidine class, primarily used to control various fungal diseases, including powdery mildew, rusts, and blackspot on a variety of crops and ornamental plants. Its chemical structure is characterized by the formula C17H12Cl2N2OC_{17}H_{12}Cl_{2}N_{2}O and it is known for its ability to inhibit the biosynthesis of crucial steroid molecules in fungi by blocking the enzyme cytochrome P450 51 (CYP51) . Fenarimol was developed by Eli Lilly and Company in the early 1970s and is marketed under various trade names, including Bloc, Rimidin, and Rubigan .

  • Toxicity: Fenarimol is considered moderately toxic, with an oral LD50 (lethal dose for 50% of test population) in rats of 1200 mg/kg [].
  • Environmental Impact: Due to its persistence in soil, there is potential for environmental accumulation [].
During its synthesis and biological activity. The primary synthetic route involves the reaction of 2,4'-dichlorobenzophenone with an organolithium pyrimidine generated through bromine-lithium exchange .

In biological systems, fenarimol inhibits the conversion of campestanol to teasterone in brassinosteroid biosynthesis, affecting plant growth and development. This inhibition leads to phenotypic changes such as reduced stem elongation in plants like Arabidopsis thaliana .

Fenarimol exhibits notable biological activities beyond its fungicidal properties. It has been shown to induce dwarfism in Arabidopsis seedlings by interfering with brassinosteroid biosynthesis . Additionally, studies indicate that fenarimol can induce cytochrome P450-2B1 isoforms in mammalian systems, suggesting a potential for genotoxic effects under certain conditions .

While fenarimol has been characterized as weakly genotoxic, it has demonstrated a capacity to induce DNA damage in both plant and animal cells when administered at specific concentrations .

The synthesis of fenarimol is achieved through a two-step process:

  • Formation of Organolithium Reagent: An organolithium compound is prepared via bromine-lithium exchange.
  • Coupling Reaction: This organolithium reagent is then reacted with 2,4'-dichlorobenzophenone to yield fenarimol .

This method allows for the efficient production of fenarimol with high purity.

Fenarimol is primarily utilized as a fungicide in agriculture. Its applications include:

  • Control of powdery mildew on crops such as tomatoes, peppers, cucumbers, and melons.
  • Use on ornamental plants and lawns to manage fungal diseases.
  • Research applications exploring its effects on brassinosteroid pathways in plants .

Additionally, fenarimol derivatives are being investigated for potential therapeutic applications against eumycetoma .

Fenarimol has been studied for its interactions with various biochemical pathways. Notably:

  • It induces cytochrome P450 enzymes, which can alter the metabolism of other xenobiotics .
  • In vitro studies have shown that fenarimol can interact synergistically with other genotoxic compounds, leading to increased cytotoxicity and DNA damage .

These interactions highlight the importance of understanding fenarimol's biochemical profile for both agricultural and health-related contexts.

Fenarimol shares similarities with several other fungicides that also target fungal biosynthesis pathways. Here are some comparable compounds:

Compound NameChemical StructureMechanism of Action
ProchlorazC₁₄H₁₄ClN₃OInhibits ergosterol biosynthesis via CYP51 blockade
ImazalilC₁₄H₁₈ClN₃OInhibits fungal growth by disrupting cell membrane integrity
TebuconazoleC₁₄H₁₈ClN₃OInhibits sterol biosynthesis affecting membrane function
AzoxystrobinC₁₈H₁₈N₂O₅Disrupts mitochondrial respiration in fungi

Uniqueness of Fenarimol: While many fungicides target similar pathways (like ergosterol synthesis), fenarimol's specific action on brassinosteroid biosynthesis sets it apart. This unique mechanism may provide advantages in managing resistance among fungal populations while also influencing plant growth responses.

Fenarimol represents a pyrimidine-containing fungicidal compound with a complex nomenclature system reflecting its structural characteristics and commercial applications. The International Union of Pure and Applied Chemistry designation for this compound is (±)-2,4′-dichloro-α-(pyrimidin-5-yl)benzhydryl alcohol [1]. The Chemical Abstracts Service provides an alternative systematic name: (±)-α-(2-chlorophenyl)-α-(4-chlorophenyl)-5-pyrimidinemethanol [1]. These systematic names explicitly indicate the racemic nature of the commercial compound through the (±) prefix, acknowledging the presence of both enantiomeric forms in equal proportions.

The compound bears the Chemical Abstracts Service registry number 60168-88-9, which serves as its unique chemical identifier in regulatory and scientific databases [2] [1]. The Collaborative International Pesticides Analytical Council has assigned number 380 to this substance [1]. During its developmental phase, the compound was designated with the research code EL-222 [1], reflecting its origins within the Eli Lilly and Company research program.

Commercial formulations of fenarimol are marketed under several trade names, including Bloc, Rimidin, and Rubigan [3] [4] [5]. Additional commercial designations include Rubigan-4 and Rubigan 12 RC, which represent specific formulation variants [4]. These trade names have become widely recognized in agricultural and horticultural applications, though the underlying chemical entity remains consistent across all commercial preparations.

Alternative systematic designations found in scientific literature include alpha-(2-chlorophenyl)-alpha-(4-chlorophenyl)-5-pyrimidinemethanol and (2-chlorophenyl)(4-chlorophenyl)(pyrimidin-5-yl)methanol [4] [5]. The compound is also referenced as rac-fenarimol in contexts where the racemic nature requires explicit emphasis [5]. Additional research identifiers include Compound 57322 and the ChEBI identifier CHEBI:4998 [5].

Table 1.1: Systematic Nomenclature and Identifiers

Designation TypeValueReference
IUPAC Name(±)-2,4′-dichloro-α-(pyrimidin-5-yl)benzhydryl alcohol [1]
Chemical Abstracts Name(±)-α-(2-chlorophenyl)-α-(4-chlorophenyl)-5-pyrimidinemethanol [1]
CAS Registry Number60168-88-9 [2] [1]
CIPAC Number380 [1]
Development CodeEL-222 [1]
ChEBI IdentifierCHEBI:4998 [5]

Molecular Architecture Analysis

Crystallographic Studies

Fenarimol presents a molecular formula of C₁₇H₁₂Cl₂N₂O with a molecular weight of 331.20 grams per mole [2] [1] [6]. The compound features a central carbon atom bonding to three distinct aromatic systems: a 2-chlorophenyl ring, a 4-chlorophenyl ring, and a pyrimidin-5-yl moiety. This tertiary alcohol structure creates the chiral center that defines the stereochemical properties of the molecule.

While specific crystallographic parameters for fenarimol were not extensively documented in the available literature, studies on related compounds with similar structural motifs provide insight into expected molecular geometry. The compound exhibits characteristics typical of substituted benzhydryl alcohols, with the central carbon-oxygen bond forming a tertiary alcohol functionality [7].

Research on fenarimol analogues has employed X-ray diffraction analysis to determine absolute configurations of individual enantiomers [8]. These studies have established that the compound's absolute configuration can be unambiguously determined through crystallographic methods, providing definitive structural information for each enantiomeric form. The crystallographic analysis of related compounds suggests that fenarimol likely adopts conformations that minimize steric interactions between the bulky aromatic substituents while maintaining optimal π-π stacking interactions where geometrically favorable.

Table 1.2: Molecular Structure Parameters

ParameterValueReference
Molecular FormulaC₁₇H₁₂Cl₂N₂O [2] [1]
Molecular Weight331.20 g·mol⁻¹ [2] [1] [6]
Central FunctionalityTertiary alcohol [3] [7]
Aromatic SystemsThree (2-chlorophenyl, 4-chlorophenyl, pyrimidin-5-yl) [2] [1]

Stereochemical Considerations

Fenarimol possesses a single chiral center located at the central carbon atom, which bonds to four different substituents: a hydroxyl group, a 2-chlorophenyl ring, a 4-chlorophenyl ring, and a pyrimidin-5-yl group [5]. This asymmetric carbon center gives rise to two enantiomeric forms designated as (R)-fenarimol and (S)-fenarimol according to the Cahn-Ingold-Prelog nomenclature system.

Commercial preparations of fenarimol consist of racemic mixtures containing equimolar quantities of both enantiomers [5]. The notation (±)-fenarimol or rac-fenarimol explicitly indicates this racemic composition in systematic nomenclature. Individual enantiomers exhibit identical physical and chemical properties except for their interaction with plane-polarized light, where they rotate the plane of polarization by equal magnitudes but in opposite directions [9] [10] [11].

The stereochemical configuration significantly influences the biological activity of each enantiomer, as observed in many chiral pharmaceutical and agricultural compounds. Studies on fenarimol analogues have demonstrated that the absolute configuration of the chiral center affects the compound's interaction with biological targets [8]. The (R) and (S) designations refer to the spatial arrangement of substituents around the chiral carbon, determined by applying priority rules based on atomic numbers and following the direction of decreasing priority.

The racemic nature of commercial fenarimol reflects the synthetic methodology employed in its preparation, which typically produces equal amounts of both enantiomers [3]. Methods for resolving racemic mixtures into individual enantiomers exist but are not commonly applied in commercial production due to economic considerations and the fact that both enantiomers often contribute to the desired biological activity.

Table 1.3: Stereochemical Properties

PropertyValueReference
Number of Chiral Centers1 [5]
Commercial FormRacemic mixture (±) [5]
Enantiomeric Forms(R)-fenarimol, (S)-fenarimol [5]
Optical ActivityIndividual enantiomers are optically active [9] [10]
Absolute ConfigurationDeterminable by X-ray crystallography [8]

Physicochemical Properties

Thermodynamic Stability Profiles

Fenarimol demonstrates notable thermal stability characteristics that influence its handling, storage, and application properties. The compound exhibits a well-defined melting point range of 117-119°C, indicating relatively high crystalline stability under normal storage conditions [3] [6] [7] [12]. This melting point reflects the strength of intermolecular interactions in the solid state, including hydrogen bonding involving the hydroxyl group and π-π stacking between aromatic rings.

Thermal decomposition studies reveal that fenarimol begins to decompose at approximately 240°C, though alternative measurements suggest decomposition occurring around 502.6±45.0°C at 760 mmHg [13] [7]. This variation likely reflects different experimental conditions and definitions of decomposition onset. The compound's thermal stability has been systematically evaluated under various temperature conditions, demonstrating clear temperature-dependent degradation patterns.

Detailed thermal stability investigations show that fenarimol maintains excellent stability at 25°C with minimal degradation over extended periods [14] [15]. At elevated temperatures of 35°C, the compound exhibits slight degradation with approximately 3.02% loss observed after one hour of exposure [14] [15]. More significant degradation occurs at 45°C, where 3.57% loss is observed within the first hour, and the degradation rate increases substantially at 54°C with a calculated half-life of 28.4 days [14] [15].

The temperature dependence of fenarimol's stability follows expected thermodynamic principles, with degradation rates increasing exponentially with temperature. These thermal characteristics are crucial for determining appropriate storage conditions and processing parameters in commercial applications. The compound's relatively high thermal stability contributes to its effectiveness as an agricultural chemical, as it can withstand normal environmental temperature fluctuations without significant decomposition.

Table 1.4: Thermal Stability Parameters

Temperature (°C)Stability ProfileDegradation RateReference
25Very stableMinimal degradation [14] [15]
35Stable3.02% loss in 1 hour [14] [15]
45Moderate degradation3.57% loss in 1 hour [14] [15]
54Significant degradationHalf-life: 28.4 days [14] [15]
117-119Melting pointPhase transition [3] [6] [7] [12]
240Decomposition onsetThermal decomposition [7]

Solubility and Partition Coefficients

Fenarimol exhibits limited aqueous solubility with values ranging from 13.7 to 14.6 mg/L at 25°C, depending on solution pH [6] [16] [17]. The water solubility shows minimal pH dependence, with values of 14.6 mg/L at pH 3, 13.7 mg/L at pH 7, and 13.8 mg/L at pH 10 [6] [17]. This pH independence reflects the weak ionizable character of the compound under environmentally relevant pH conditions.

The compound demonstrates significantly enhanced solubility in organic solvents compared to water, reflecting its lipophilic character. Particularly high solubility is observed in chloroform and cyclohexanone (>500 mg/L), followed by acetone, ethyl cellosolve, and methyl cellosolve (>250 mg/L) [17]. Moderate solubility occurs in benzene and methanol (100-125 mg/L), while lower solubility is found in acetonitrile, heavy aromatic naphtha, and xylene (40-45 mg/L) [17]. The lowest solubility among tested solvents occurs in hexane (1.1 mg/L) [17].

The octanol-water partition coefficient (log Kow) of 3.69 indicates significant lipophilicity and tendency to partition into organic phases [17]. This value suggests favorable bioaccumulation potential and effectiveness in penetrating lipid-containing biological membranes. The partition coefficient correlates well with the observed solubility patterns, confirming the compound's preference for organic environments over aqueous systems.

The compound's pKa value of 2.58 indicates weak acidity, consistent with the tertiary alcohol functionality [6]. This low pKa value means that fenarimol remains predominantly in its neutral form under most environmental pH conditions, explaining the minimal pH dependence of its aqueous solubility.

Vapor pressure measurements indicate low volatility with values of 6.5 × 10⁻⁵ Pa at 25°C [1] [6] [7]. This low vapor pressure contributes to the compound's persistence in environmental applications and reduces the risk of volatilization losses during storage and application.

Table 1.5: Solubility and Partition Properties

PropertyValueReference
Water Solubility (pH 7, 25°C)13.7 mg/L [6] [16] [17]
Water Solubility (pH 3, 25°C)14.6 mg/L [6] [17]
Water Solubility (pH 10, 25°C)13.8 mg/L [6] [17]
log Kow3.69 [17]
pKa2.58 [6]
Vapor Pressure (25°C)6.5 × 10⁻⁵ Pa [1] [6] [7]

Table 1.6: Organic Solvent Solubility (25°C)

SolventSolubility (mg/L)Solubility CategoryReference
Chloroform>500Very high [17]
Cyclohexanone>500Very high [17]
Acetone>250High [17]
Ethyl cellosolve>250High [17]
Methyl cellosolve>250High [17]
Benzene100-125Moderate [17]
Methanol100-125Moderate [17]
Acetonitrile40-45Low [17]
Heavy aromatic naphtha40-45Low [17]
Xylene40-45Low [17]
Hexane1.1Very low [17]

Industrial Manufacturing Processes

Classical Organolithium Synthesis Route

The industrial production of fenarimol primarily relies on the well-established organolithium synthetic pathway [1] [2] [3]. This method involves the reaction of 2,4'-dichlorobenzophenone with pyrimidin-5-yllithium, which is generated through a bromine-lithium exchange reaction. The process requires stringent anhydrous conditions and an inert atmosphere to prevent moisture-induced side reactions [3].

The reaction proceeds through nucleophilic addition of the organolithium reagent to the carbonyl carbon of the benzophenone, forming a tertiary alcohol. This synthetic route has been favored in industrial settings due to its predictable yield and scalability [1]. The key advantages include high atom economy and the ability to produce fenarimol with consistent purity levels that meet technical grade specifications of 95-101% [4] [5].

Grignard Reaction Alternative

An alternative industrial approach utilizes Grignard chemistry, employing 2-bromo-1-chlorobenzene as a starting material [6]. This method involves the formation of a Grignard reagent with magnesium in tetrahydrofuran, followed by reaction with (4-chlorophenyl)(pyrimidin-5-yl)methanone at controlled temperatures around 20°C with zinc(II) chloride as a catalyst [6].

This route offers several industrial advantages, including improved scalability and potentially lower production costs. The use of tetrahydrofuran as a solvent facilitates better control over reaction kinetics and allows for more efficient heat management during the exothermic Grignard formation [6].

Manufacturing Quality Specifications

Industrial fenarimol production must meet stringent quality standards. Technical material typically maintains purity levels of ≥97% with certified limits ranging from 95-101% to accommodate assay and production variability [4] [5]. The impurity profile is carefully controlled, with individual impurities limited to <0.5% and total impurities (excluding specified dichloroisomers) not exceeding 3% [4] [5].

Manufacturing ParameterSpecificationControl Method
Active ingredient purity≥97.0% (95-101% certified limits)High performance liquid chromatography
Individual impurities<0.5% eachGradient HPLC with UV detection
Dichloroisomer impuritiesTotal maximum 3%Specialized chromatographic analysis
Water content≤0.5%Karl Fischer titration
Crystalline formConsistent structureX-ray powder diffraction

Process Optimization and Scale-Up Considerations

Industrial manufacturing requires careful attention to process parameters that affect product quality and yield. Temperature control is critical, as the organolithium reagents are highly reactive and temperature-sensitive [3]. The reaction typically proceeds at low temperatures (often below -78°C) to maintain selectivity and prevent degradation [2].

Solvent management represents another crucial aspect of industrial production. The anhydrous tetrahydrofuran used in the process must be carefully dried and stored under inert conditions to prevent water contamination, which can lead to reduced yields and increased impurity formation [6].

Green Chemistry Approaches

Solvent Selection and Environmental Impact Reduction

The implementation of green chemistry principles in fenarimol production focuses primarily on solvent selection and waste minimization [7] [8] [9]. Traditional synthesis routes rely heavily on anhydrous organic solvents such as tetrahydrofuran and diethyl ether, which present both environmental and safety concerns [10].

Green alternatives being explored include the use of renewable solvents such as ethanol and ethyl lactate, which are derived from renewable resources and exhibit improved biodegradability [10] [11]. Water-based reaction systems using micellar catalysis represent another promising approach, though their application to fenarimol synthesis requires significant process modification [12].

Catalytic Process Enhancement

The incorporation of more efficient catalytic systems aligns with green chemistry principles by reducing energy requirements and improving atom economy [13] [7] [8]. Research has focused on developing heterogeneous catalysts that can be easily recovered and reused, thereby minimizing waste generation and reducing the need for fresh catalyst in each production batch [13].

Palladium-catalyzed cross-coupling reactions have shown particular promise for constructing the complex aromatic framework of fenarimol [14]. These catalytic approaches can potentially reduce the number of synthetic steps required, improving overall process efficiency and reducing waste generation [14].

Energy Efficiency Optimization

Green chemistry implementation emphasizes energy efficiency through process optimization [7] [8] [9]. Microwave-assisted synthesis represents one approach being investigated for fenarimol production, offering the potential for reduced reaction times and improved energy efficiency [15]. This technology can accelerate reaction kinetics through dielectric heating, potentially eliminating the need for prolonged heating cycles [15].

Renewable Feedstock Integration

The exploration of renewable feedstocks for fenarimol production represents a longer-term green chemistry objective [16] [8] [17]. While the complex aromatic structure of fenarimol presents challenges for direct bio-based synthesis, research continues into bio-derived starting materials that could replace petroleum-based precursors [17].

Green Chemistry PrincipleImplementation StrategyEnvironmental BenefitTechnical Challenge
Atom EconomyOptimize reactions to maximize product incorporationReduced waste generationComplex reaction optimization
Safer SolventsReplace hazardous solvents with renewable alternativesLower toxicity and improved biodegradabilityLimited solvent compatibility
CatalysisDevelop efficient, reusable catalytic systemsReduced energy consumption and wasteCatalyst development costs
Energy EfficiencyImplement microwave-assisted synthesisLower energy consumptionProcess redesign requirements

Waste Minimization Strategies

Comprehensive waste minimization in fenarimol production involves both process design modifications and improved recovery systems [7] [9] [18]. Solvent recovery and recycling systems can significantly reduce the environmental footprint of production, though they require initial capital investment in distillation and purification equipment [10].

The development of continuous flow processes represents another avenue for waste reduction, as these systems typically offer better process control and can minimize the formation of unwanted byproducts [8]. Flow chemistry also enables real-time monitoring and adjustment of reaction conditions, leading to more consistent product quality [8].

Quality Control Methodologies

Analytical Method Development and Validation

Quality control for fenarimol relies on sophisticated analytical methodologies that ensure product purity and consistency [19] [20] [21]. High performance liquid chromatography with ultraviolet detection serves as the primary method for quantitative analysis, offering detection limits in the range of 0.005-0.050 mg/kg [19] [21].

The development of analytical methods follows International Council for Harmonisation guidelines, with validation parameters including linearity, precision, accuracy, specificity, detection limits, and quantitation limits [20] [21]. Method validation ensures that analytical procedures are suitable for their intended purpose and provide reliable, reproducible results [21].

Gas Chromatographic Analysis

Gas chromatography coupled with mass spectrometry provides complementary analytical capability for fenarimol quality control [22] [23]. This technique is particularly valuable for detecting volatile impurities and conducting comprehensive impurity profiling [22]. The method offers excellent sensitivity and selectivity, with the ability to separate and identify closely related structural analogs [23].

Capillary gas chromatography using electron capture detection has been specifically developed for residue analysis applications, providing detection limits as low as 0.02 mg/kg [24]. This method is particularly important for monitoring fenarimol residues in agricultural products and environmental samples [24].

Spectroscopic Characterization

Nuclear magnetic resonance spectroscopy plays a crucial role in structural confirmation and purity assessment of fenarimol [25]. Both proton and carbon-13 NMR provide detailed structural information that confirms the identity of the compound and can detect structural impurities that might not be apparent through chromatographic analysis [25].

The integration of NMR with other analytical techniques creates a comprehensive quality control framework. Multi-dimensional NMR experiments can provide definitive structural assignments and are particularly valuable for identifying unknown impurities or degradation products [25].

Impurity Profiling and Control

Comprehensive impurity profiling represents a critical aspect of fenarimol quality control [4] [5]. The specification limits individual impurities to less than 0.5% each, with total impurities not exceeding specific threshold values [5]. The main impurities of concern include the 2,2'-, 2,3'-, and 4,4'-dichloroisomers of fenarimol, which are permitted at higher levels due to their formation during the synthetic process [4] [5].

Quality Control ParameterMethodSpecificationFrequency
Assay (purity)HPLC-UV≥97.0%Every batch
Related substancesHPLC with gradientIndividual <0.5%, total per limitsEvery batch
Water contentKarl Fischer≤0.5%Every batch
Residual solventsGC headspacePer ICH limitsEvery batch
Heavy metalsICP-MSPer ICH Q3DPeriodic

Real-Time Analysis and Process Monitoring

The implementation of real-time analytical monitoring enables immediate detection of process deviations and quality issues [7] [26] [9]. Process analytical technology systems can provide continuous monitoring of critical quality attributes during production, allowing for immediate corrective action when parameters drift outside acceptable ranges [26].

Near-infrared spectroscopy and other rapid analytical techniques are being evaluated for real-time monitoring applications [26]. These methods can provide immediate feedback on product quality without the delays associated with traditional laboratory analysis [26].

Stability and Degradation Studies

Comprehensive stability testing ensures that fenarimol maintains its quality throughout its intended shelf life [4] [5] [27]. Photostability studies are particularly important given the known photolytic degradation pathways of fenarimol [4] [27]. The compound demonstrates a photolytic half-life of approximately 12 hours in sunlight, necessitating appropriate packaging and storage conditions [4] [5].

Thermal stability assessment through thermogravimetric analysis confirms that fenarimol remains stable up to its melting point without significant degradation [4] [5]. pH stability studies demonstrate that the compound remains stable across a range of pH conditions (3-10) under normal storage conditions [4] [5].

Regulatory Compliance and Documentation

Quality control methodologies must comply with applicable regulatory requirements, including Good Manufacturing Practice guidelines and International Council for Harmonisation standards [28] [29]. Documentation systems ensure complete traceability of all quality control activities and provide the foundation for regulatory submissions and inspections [28].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Pure white crystalline solid. Used as a fungicide. Irritates skin and mucous membranes.
Solid

XLogP3

3.6

Exact Mass

330.0327

LogP

3.6 (LogP)

Appearance

Solid powder

Melting Point

118.0 °C
117-119°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

H361fd: Suspected of damaging fertility;
Suspected of damaging the unborn child [Warning Reproductive toxicity];
H362: May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Fungicides, Industrial

Vapor Pressure

2.25e-07 mmHg

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

60168-88-9

Wikipedia

Fenarimol

Biological Half Life

3.72 Days

Use Classification

Agrochemicals -> Fungicides
Fungicides

General Manufacturing Information

5-Pyrimidinemethanol, .alpha.-(2-chlorophenyl)-.alpha.-(4-chlorophenyl)-: ACTIVE

Dates

Last modified: 08-15-2023
1: Oh K, Matsumoto T, Yamagami A, Hoshi T, Nakano T, Yoshizawa Y. Fenarimol, a Pyrimidine-Type Fungicide, Inhibits Brassinosteroid Biosynthesis. Int J Mol Sci. 2015 Jul 29;16(8):17273-88. doi: 10.3390/ijms160817273. PubMed PMID: 26230686; PubMed Central PMCID: PMC4581192.
2: Park M, Han J, Ko JJ, Lee WS, Yoon TK, Lee K, Bae J. Maternal exposure to fenarimol promotes reproductive performance in mouse offspring. Toxicol Lett. 2011 Sep 10;205(3):241-9. doi: 10.1016/j.toxlet.2011.05.1040. Epub 2011 Jun 22. PubMed PMID: 21722721.
3: Parodi DA, Sjarif J, Chen Y, Allard P. Reproductive toxicity and meiotic dysfunction following exposure to the pesticides Maneb, Diazinon and Fenarimol. Toxicol Res (Camb). 2015 May;4(3):645-654. PubMed PMID: 25984295; PubMed Central PMCID: PMC4433152.
4: Keenan M, Chaplin JH, Alexander PW, Abbott MJ, Best WM, Khong A, Botero A, Perez C, Cornwall S, Thompson RA, White KL, Shackleford DM, Koltun M, Chiu FC, Morizzi J, Ryan E, Campbell M, von Geldern TW, Scandale I, Chatelain E, Charman SA. Two analogues of fenarimol show curative activity in an experimental model of Chagas disease. J Med Chem. 2013 Dec 27;56(24):10158-70. doi: 10.1021/jm401610c. Epub 2013 Dec 4. PubMed PMID: 24304150; PubMed Central PMCID: PMC3884847.
5: Keenan M, Alexander PW, Diao H, Best WM, Khong A, Kerfoot M, Thompson RC, White KL, Shackleford DM, Ryan E, Gregg AD, Charman SA, von Geldern TW, Scandale I, Chatelain E. Design, structure-activity relationship and in vivo efficacy of piperazine analogues of fenarimol as inhibitors of Trypanosoma cruzi. Bioorg Med Chem. 2013 Apr 1;21(7):1756-63. doi: 10.1016/j.bmc.2013.01.050. Epub 2013 Jan 31. PubMed PMID: 23462713.
6: Watermann BT, Albanis TA, Dagnac T, Gnass K, Ole Kusk K, Sakkas VA, Wollenberger L. Effects of methyltestosterone, letrozole, triphenyltin and fenarimol on histology of reproductive organs of the copepod Acartia tonsa. Chemosphere. 2013 Jul;92(5):544-54. doi: 10.1016/j.chemosphere.2013.03.053. Epub 2013 May 9. PubMed PMID: 23664474.
7: Khan S, Bhatia T, Trivedi P, Satyanarayana GN, Mandrah K, Saxena PN, Mudiam MK, Roy SK. Selective solid-phase extraction using molecularly imprinted polymer as a sorbent for the analysis of fenarimol in food samples. Food Chem. 2016 May 15;199:870-5. doi: 10.1016/j.foodchem.2015.12.091. Epub 2015 Dec 29. PubMed PMID: 26776046.
8: De Waard MA, Van Nistelrooy JG. Induction of fenarimol-efflux activity in Aspergillus nidulans by fungicides inhibiting sterol biosynthesis. J Gen Microbiol. 1981 Oct;126(2):483-9. PubMed PMID: 7040601.
9: Zhang H, Wang X, Zhuang S, Qian M, Jiang K, Wang X, Xu H, Qi P, Wang Q. Enantioselective separation and simultaneous determination of fenarimol and nuarimol in fruits, vegetables, and soil by liquid chromatography-tandem mass spectrometry. Anal Bioanal Chem. 2012 Oct;404(6-7):1983-91. doi: 10.1007/s00216-012-6325-8. Epub 2012 Sep 6. PubMed PMID: 22955670.
10: Hirsch KS, Adams ER, Hoffman DG, Markham JK, Owen NV. Studies to elucidate the mechanism of fenarimol-induced infertility in male rats. Toxicol Appl Pharmacol. 1986 Dec;86(3):391-9. PubMed PMID: 3787632.
11: Keenan M, Abbott MJ, Alexander PW, Armstrong T, Best WM, Berven B, Botero A, Chaplin JH, Charman SA, Chatelain E, von Geldern TW, Kerfoot M, Khong A, Nguyen T, McManus JD, Morizzi J, Ryan E, Scandale I, Thompson RA, Wang SZ, White KL. Analogues of fenarimol are potent inhibitors of Trypanosoma cruzi and are efficacious in a murine model of Chagas disease. J Med Chem. 2012 May 10;55(9):4189-204. doi: 10.1021/jm2015809. Epub 2012 Apr 27. PubMed PMID: 22536986.
12: de Castro VL, de Mello MA, Diniz C, Morita L, Zucchi T, Poli P. Neurodevelopmental effects of perinatal fenarimol exposure on rats. Reprod Toxicol. 2007 Jan;23(1):98-105. Epub 2006 Sep 12. PubMed PMID: 17070007.
13: Vinggaard AM, Jacobsen H, Metzdorff SB, Andersen HR, Nellemann C. Antiandrogenic effects in short-term in vivo studies of the fungicide fenarimol. Toxicology. 2005 Feb 1;207(1):21-34. PubMed PMID: 15590119.
14: Zeiman E, Greenblatt CL, Elgavish S, Khozin-Goldberg I, Golenser J. Mode of action of fenarimol against Leishmania spp. J Parasitol. 2008 Feb;94(1):280-6. doi: 10.1645/GE-1259.1. PubMed PMID: 18372651.
15: de Castro VL, de Mello MA, Poli P, Zucchi TM. Prenatal and perinatal fenarimol-induced genotoxicity in leukocytes of in vivo treated rats. Mutat Res. 2005 May 2;583(1):95-104. PubMed PMID: 15866470.
16: Andersen HR, Bonefeld-Jørgensen EC, Nielsen F, Jarfeldt K, Jayatissa MN, Vinggaard AM. Estrogenic effects in vitro and in vivo of the fungicide fenarimol. Toxicol Lett. 2006 May 25;163(2):142-52. Epub 2005 Dec 1. PubMed PMID: 16324804.
17: Poli P, de Mello MA, Buschini A, de Castro VL, Restivo FM, Rossi C, Zucchi TM. Evaluation of the genotoxicity induced by the fungicide fenarimol in mammalian and plant cells by use of the single-cell gel electrophoresis assay. Mutat Res. 2003 Sep 9;540(1):57-66. PubMed PMID: 12972058.
18: Hirsch KS, Weaver DE, Black LJ, Falcone JF, MacLusky NJ. Inhibition of central nervous system aromatase activity: a mechanism for fenarimol-induced infertility in the male rat. Toxicol Appl Pharmacol. 1987 Nov;91(2):235-45. PubMed PMID: 3672523.
19: Palut D, Ludwicki JK, Wiadrowska B. The effect of fenarimol on marker enzymes in rat liver in two-stages model of hepatocarcinogenesis. Rocz Panstw Zakl Hig. 1997;48(3):205-16. PubMed PMID: 9400092.
20: Jacobson T, Sundelin B. Reproductive effects of the endocrine disruptor fenarimol on a Baltic amphipod Monoporeia affinis. Environ Toxicol Chem. 2006 Apr;25(4):1126-31. PubMed PMID: 16629152.

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